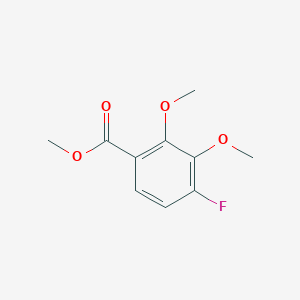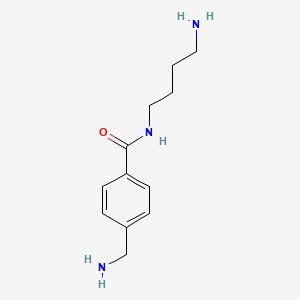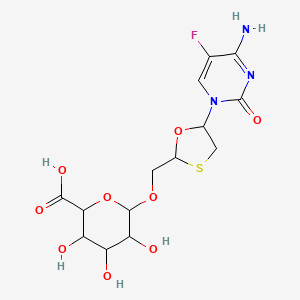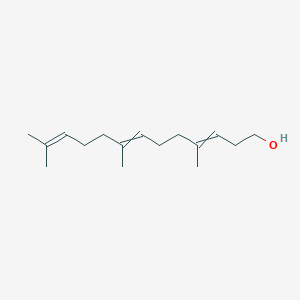
4,8,12-Trimethyltrideca-3,7,11-trien-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- is a naturally occurring compound found in citronella oil . It is a type of alcohol with a molecular formula of C16H28O and is known for its distinct structure, which includes three double bonds and three methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- can be achieved through various organic synthesis methods. One common approach involves the use of citronella oil as a starting material, followed by a series of chemical reactions to isolate and purify the compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as citronella oil. The extraction process includes distillation and purification steps to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The double bonds in the compound can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- can yield aldehydes or ketones, while reduction can produce saturated alcohols.
Aplicaciones Científicas De Investigación
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit certain enzymes, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Farnesyl Acetate: 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, acetate (Farnesyl Acetate) has an acetate group instead of a hydroxyl group.
Uniqueness
3,7,11-Tridecatrien-1-ol, 4,8,12-trimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which contribute to its distinct chemical and biological properties. Its presence in natural sources like citronella oil also adds to its uniqueness .
Propiedades
Número CAS |
35826-67-6 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3 |
Clave InChI |
KOICZDDAVPYKKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13888854.png)
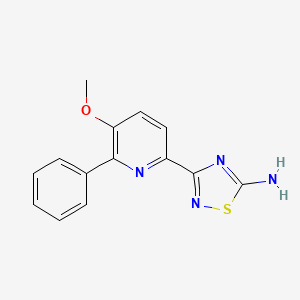
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)
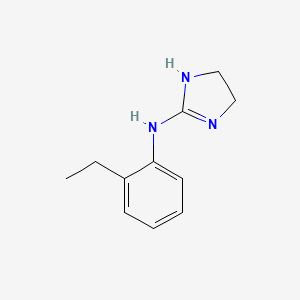
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)
![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)
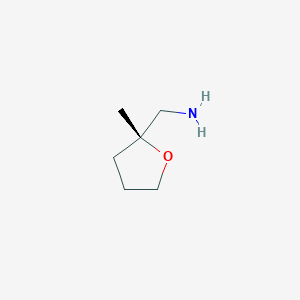


![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)
